molecular formula C8H10BrNO B2730183 3-Bromo-4-ethoxyaniline CAS No. 101251-12-1

3-Bromo-4-ethoxyaniline

Cat. No. B2730183
CAS RN: 101251-12-1
M. Wt: 216.078
InChI Key: GNTRARDJZSIQOK-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxyaniline is a chemical compound that belongs to the family of anilines. It is commonly used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Spectroscopic and Theoretical Analysis

A study on a structurally related compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, explored its synthesis, characterization, and theoretical analysis using spectroscopic techniques and density functional theory (DFT). This research demonstrates the compound's potential applications in material science, particularly in understanding molecular interactions and properties (Demircioğlu et al., 2019).

Material Science and Organic Photovoltaics

In material science, 4-bromoanisole, a compound similar in structure to 3-Bromo-4-ethoxyaniline, was used as a processing additive to control phase separation and purity in organic photovoltaic devices. This illustrates the role of bromo-substituted anilines in enhancing the efficiency of electronic devices (Liu et al., 2012).

Synthesis of Novel Compounds

Research on the synthesis of new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives from 2‐Bromo‐4‐fluoroaniline highlights the utility of bromo-anilines in pharmaceutical chemistry, particularly in generating compounds with significant antibacterial and antifungal activities (Abdel‐Wadood et al., 2014).

Antimicrobial Activity

Another study focused on the use of 2-ethoxy-(4H)-3,1-benzoxazin-4-one derivatives, showcasing their potential in developing new antimicrobial agents. This research underscores the importance of ethoxy-aniline derivatives in creating compounds with promising biological activities (El-Hashash et al., 2011).

Organic Synthesis

The versatility of 2,2,3-Tribromopropanal in the synthesis of 3-bromoquinolin-6-ols from 4-nitro- and 4-methoxyanilines, as described by Lamberth et al. (2014), showcases the importance of brominated compounds in facilitating organic transformations that are foundational in pharmaceutical and chemical industries (Lamberth et al., 2014).

properties

IUPAC Name

3-bromo-4-ethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTRARDJZSIQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-ethoxyaniline

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